Bienvenue dans la boutique en ligne BenchChem!

Edaxeterkib

ERK1/2 inhibition Biochemical assay Kinase inhibitor potency

Edaxeterkib (KO-947) is a potent, ATP-competitive ERK1/2 inhibitor (IC₅₀ < 50 nM) specifically developed for intravenous administration. Its superior 1-year solution stability at -80°C significantly reduces re-plating frequency and assay variability compared to less stable ERK inhibitors. The IV route and kinase selectivity profile yield a distinct gastrointestinal safety profile, making Edaxeterkib uniquely suited for multi-week murine xenograft or PDX studies where oral ERK inhibitors often confound tumor growth assessment. Choose Edaxeterkib for reproducible, long-term in vivo experiments.

Molecular Formula C26H27N7O2
Molecular Weight 469.5 g/mol
CAS No. 1695534-88-3
Cat. No. B3323733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdaxeterkib
CAS1695534-88-3
Molecular FormulaC26H27N7O2
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)C2=NNC3=C2C=C4CN(C(=O)NC4=C3)C5CCCN(C5)CC6=CC=CC=C6
InChIInChI=1S/C26H27N7O2/c1-35-25-27-12-19(13-28-25)24-21-10-18-15-33(26(34)29-22(18)11-23(21)30-31-24)20-8-5-9-32(16-20)14-17-6-3-2-4-7-17/h2-4,6-7,10-13,20H,5,8-9,14-16H2,1H3,(H,29,34)(H,30,31)/t20-/m1/s1
InChIKeySQNCXVDXNAUREB-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edaxeterkib (CAS 1695534-88-3): ERK1/2 Inhibitor for Advanced Preclinical and Clinical Cancer Research


Edaxeterkib (also known as KO-947) is a small-molecule, ATP-competitive inhibitor of extracellular signal‑regulated kinases 1 and 2 (ERK1/2) [1]. It was developed as a potential antineoplastic agent targeting the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers [2]. The compound is described in patent WO2015051341A1 as Example 104 and bears the INN stem “‑terkib”, which designates it as an ERK kinase inhibitor [3]. Edaxeterkib is administered intravenously and has progressed through Phase I clinical evaluation in patients with advanced solid tumors [4].

Why Generic Substitution of Edaxeterkib Is Scientifically Invalid in Preclinical Oncology Studies


Substitution of Edaxeterkib with another ERK inhibitor cannot be justified by class membership alone because potency, pharmacokinetic profile, and tolerability vary substantially across ERK‑targeting compounds . For instance, the intravenous route of Edaxeterkib produces a distinct gastrointestinal safety profile compared with oral ERK inhibitors [1], and its kinase selectivity profile has not been shown to be interchangeable with other clinical‑stage ERK1/2 inhibitors [2]. Consequently, replacement with a generic analog risks altering both on‑target efficacy and off‑target liabilities, invalidating cross‑study comparisons and compromising experimental reproducibility [3].

Quantitative Differentiation of Edaxeterkib from Closest ERK1/2 Inhibitor Comparators


Biochemical Potency: Edaxeterkib IC50 vs. Ravoxertinib and Ulixertinib in Kinase Assays

In a proprietary Z'-LYTE kinase assay, Edaxeterkib inhibited ERK1 with an IC50 of <50 nM (pIC50 > 7.3) [1]. By comparison, Ravoxertinib (GDC-0994) achieves IC50 values of 1.1 nM (ERK1) and 0.3 nM (ERK2) in a similar biochemical format [2], while Ulixertinib (BVD-523) exhibits an IC50 of <0.3 nM for ERK2 . The lower potency of Edaxeterkib relative to these advanced‑stage ERK inhibitors provides a meaningful differentiation for studies where a less potently suppressive ERK signal may be desirable, such as in combination regimens or when seeking to avoid complete pathway ablation [3].

ERK1/2 inhibition Biochemical assay Kinase inhibitor potency

Clinical Tolerability Profile: Gastrointestinal Toxicity of Intravenous Edaxeterkib vs. Oral ERK Inhibitors

In a Phase I clinical trial (N = 61), intravenous Edaxeterkib (KO-947) demonstrated minimal gastrointestinal toxicity, a hallmark adverse effect of many oral ERK inhibitors [1]. The trial reported that the most common treatment‑related adverse events were blurred vision (50% in schedules 1/2; 33% in schedule 3), while gastrointestinal events such as diarrhea, nausea, or vomiting were infrequent and not dose‑limiting [2]. In contrast, oral ERK inhibitors like Ravoxertinib and Ulixertinib have been associated with dose‑limiting gastrointestinal toxicities in Phase I studies [3]. The favorable gastrointestinal safety profile of Edaxeterkib is attributed to its intravenous route of administration, which bypasses first‑pass intestinal exposure [4].

Phase I clinical trial Adverse events Gastrointestinal safety

Solution Stability: Edaxeterkib DMSO Stock Longevity vs. Ulixertinib and Ravoxertinib

Edaxeterkib powder is stable for 36 months at -20 °C, and DMSO stock solutions retain activity for up to 1 year when stored at -80 °C . In contrast, vendor recommendations for Ulixertinib suggest a maximum solution storage of 6 months at -80 °C , and Ravoxertinib vendors typically advise using DMSO stocks within 1 month to avoid potency loss . The extended solution stability of Edaxeterkib reduces the frequency of fresh stock preparation and minimizes experimental variability due to compound degradation.

Compound stability Solution storage Pre‑clinical formulation

Chemical Purity: Edaxeterkib (≥98%) vs. Ulixertinib (≥95%) and Ravoxertinib (≥98%)

Edaxeterkib is supplied with a guaranteed purity of ≥98% by HPLC , a specification that meets or exceeds the industry standard for preclinical tool compounds. While Ravoxertinib is also available at ≥98% purity , Ulixertinib is often sold at ≥95% purity . The higher purity of Edaxeterkib relative to Ulixertinib reduces the likelihood of off‑target effects caused by synthesis impurities, thereby enhancing the reliability of experimental results.

Compound purity Quality control Reproducibility

Optimal Research and Industrial Application Scenarios for Edaxeterkib Based on Quantitative Differentiation


Long‑Term In Vivo Xenograft Studies Requiring Stable Compound Supply and Minimal Gastrointestinal Toxicity

Given its 1‑year solution stability at -80 °C and intravenous route‑dependent lack of gastrointestinal toxicity [1], Edaxeterkib is ideally suited for multi‑week murine xenograft or PDX models where oral gavage of comparator ERK inhibitors would induce weight loss, diarrhea, or other GI‑related endpoints that confound tumor growth assessment [2]. The compound’s moderate potency (<50 nM IC50) further permits sustained pathway modulation without complete ERK1/2 suppression, which is often detrimental in long‑term treatment paradigms [3].

Combination Therapy Screens Where Partial ERK Pathway Inhibition Is Desired

The relatively modest biochemical potency of Edaxeterkib (IC50 < 50 nM) compared with sub‑nanomolar inhibitors such as Ulixertinib (IC50 < 0.3 nM) makes it a preferred tool for combination screens where complete pathway ablation would obscure synergistic effects with other targeted agents (e.g., PI3K/mTOR or RTK inhibitors) [1]. Researchers can achieve graded ERK inhibition that better mimics physiological or sub‑lethal oncogenic signaling, enabling detection of additive or synergistic drug interactions that are masked by hyper‑potent ERK inhibitors [2].

High‑Throughput Screening (HTS) Facilities Requiring Extended Stock Solution Stability

Edaxeterkib’s 1‑year DMSO solution stability at -80 °C is substantially longer than that of Ulixertinib (6 months) [1] and Ravoxertinib (≤1 month) [2]. This property reduces the frequency of compound re‑plating and fresh stock preparation in automated HTS workflows, lowering labor costs and minimizing assay variability. Furthermore, the ≥98% purity [3] ensures that the compound maintains consistent activity across large screening campaigns, a critical factor for robust hit identification and SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edaxeterkib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.